molecular formula C28H25FN4O3 B2597517 N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1217049-87-0

N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2597517
CAS No.: 1217049-87-0
M. Wt: 484.531
InChI Key: DEWPWMOILNXBRF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-position substitution: A 4-methoxybenzyl group, contributing electron-donating properties and influencing lipophilicity.
  • Acetamide side chain: Linked to a 4-fluorobenzyl group, introducing electronegativity and modulating solubility.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-18-3-12-24-23(13-18)26-27(33(24)16-25(34)30-14-19-4-8-21(29)9-5-19)28(35)32(17-31-26)15-20-6-10-22(36-2)11-7-20/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWPWMOILNXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimido[5,4-b]indole Core: This step often starts with the condensation of an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Benzyl Groups: The fluorobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions usually require the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID (Evidence Source) Core Structure 3-Position Substitution 8-Position Substitution Acetamide Side Chain Key Properties/Notes
Target Compound Pyrimido[5,4-b]indole 4-Methoxybenzyl Methyl N-(4-fluorobenzyl) Hypothesized balance of lipophilicity (methoxy) and polarity (fluorobenzyl).
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide Pyrimido[5,4-b]indole Benzyl Fluoro N-(3-chloro-4-methylphenyl) Increased electronegativity (fluoro at C8) and lipophilicity (chloro-methylphenyl side chain).
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Pyrimido[5,4-b]indole 2-Chlorobenzyl Methyl N-(2-fluorophenyl) Ortho-substitutions (chloro, fluoro) may introduce steric hindrance, reducing binding efficiency.
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 2-Methoxybenzyl Fluoro 4-Fluorobenzyl (at C5) Para-fluorobenzyl enhances solubility; XRD data confirms planar pyrimidoindole core .
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole Methyl (at C3) N/A N-[4-(trifluoromethoxy)phenyl] Sulfanyl linker and trifluoromethoxy group increase metabolic stability but reduce solubility .

Key Observations:

Substitution at the 3-Position: The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with analogs bearing chlorobenzyl () or benzyl (). Methoxy groups generally improve solubility compared to chloro substituents .

Substitution at the 8-Position :

  • The target’s methyl group provides steric stabilization, whereas fluoro () enhances electronegativity. Methyl groups are less polar, favoring membrane permeability in hydrophobic environments .

Acetamide Side Chain :

  • N-(4-fluorobenzyl) in the target compound offers para-substitution, minimizing steric effects compared to N-(2-fluorophenyl) ().
  • Trifluoromethoxy () and sulfanyl () modifications significantly alter electronic properties and metabolic stability .

Physicochemical Properties :

  • Analogs with chloro or nitro groups (e.g., ) exhibit higher melting points (175–194°C), suggesting stronger intermolecular forces, whereas methoxy or methyl groups may lower melting points .
  • Yields for indole-based analogs in are low (6–17%), highlighting synthetic challenges compared to pyrimidoindole derivatives .

Research Implications

  • Biological Activity : Pyrimidoindole derivatives with 8-methyl (target, ) or 8-fluoro () substitutions are frequently investigated for anticancer activity, targeting proteins like Bcl-2/Mcl-1 .
  • Structural Insights : XRD data () confirms the planar conformation of the pyrimidoindole core, critical for π-π stacking interactions in drug-receptor binding .
  • Synthetic Accessibility : The target compound’s 4-methoxybenzyl and 4-fluorobenzyl groups may improve synthetic yields compared to ortho-substituted analogs () .

Biological Activity

N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a pyrimidoindole core, which is known for its diverse pharmacological properties. The presence of fluorine and methoxy groups contributes to its biological activity by influencing the compound's interaction with biological targets.

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
    • For instance, derivatives of pyrimidoindoles have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
  • Antioxidant Properties :
    • Compounds with methoxy and fluorobenzyl groups have demonstrated significant antioxidant activity, which may contribute to neuroprotective effects.
    • Antioxidants can mitigate oxidative stress, a factor implicated in neurodegenerative diseases.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa, MCF-7), indicating potent anticancer activity.
  • Enzyme Inhibition : Preliminary results indicated that the compound inhibits AChE with an IC50 value of approximately 50 µM, suggesting potential use in treating Alzheimer's disease.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study involving a derivative of the compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Case Study 2: Neuroprotective Effects
    • Another research demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential for protecting against neurodegeneration.

Data Table

Biological ActivityObserved EffectIC50 Value
AChE InhibitionModerate inhibition~50 µM
Cytotoxicity (HeLa Cells)Significant cell deathLow micromolar
Antioxidant ActivityReduction in oxidative stressNot quantified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including amidation and cyclization. Key intermediates may involve coupling 4-fluorobenzylamine with a pyrimidoindole-acetamide core. Evidence from structurally related indole derivatives suggests using coupling agents like EDC/HOBt for amide bond formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields .
  • Analytical Validation : Confirm synthesis success via 1^1H/13^{13}C-NMR, HRMS, and melting point analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for fluorobenzyl (δ4.55.0δ \sim4.5–5.0 ppm for -CH2_2-), methoxybenzyl (δ3.8δ \sim3.8 ppm for OCH3_3), and pyrimidoindole protons (δ6.58.5δ \sim6.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS should match the molecular formula (e.g., C28_{28}H24_{24}FN3_3O3_3) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro Screening :

  • Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : Screen against kinases or apoptotic regulators (e.g., Bcl-2/Mcl-1) via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Case Example : If one study reports potent Bcl-2 inhibition while another shows no activity, consider:

  • Assay Conditions : Differences in cell lines, protein isoforms, or assay pH/ionic strength .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding affinity or CRISPR-edited cell lines to isolate target effects .
    • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Structural Modifications :

  • Lipophilicity Adjustment : Replace the 4-methoxybenzyl group with a polar substituent (e.g., -OH, -COOH) to improve solubility, guided by LogP calculations .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) on the indole core to reduce CYP450-mediated oxidation .
    • In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding to serum albumin or P-glycoprotein .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Chemical Proteomics : Use photoaffinity labeling or clickable probes to map direct protein targets .
  • Animal Models : Validate MoA in xenograft models with knockout mice (e.g., Bcl-2/^{-/-}) to confirm target specificity .

Q. What advanced analytical techniques address challenges in purity assessment?

  • HPLC-MS/MS : Quantify trace impurities (<0.1%) using a C18 column (2.6 µm, 100 Å) with gradient elution (ACN/H2_2O + 0.1% formic acid) .
  • DSC/TGA : Assess thermal stability and polymorphic forms, which may affect dissolution rates in vivo .

Methodological Considerations Table

Research Stage Key Challenges Recommended Solutions Relevant Evidence
Synthesis Low yields in amidation stepOptimize coupling agents (e.g., HATU vs. EDC)
Characterization Ambiguous NMR peak assignmentsUse 2D NMR (COSY, HSQC) or X-ray diffraction
Biological Testing Off-target effects in cell assaysEmploy CRISPR-Cas9 knockouts for target validation
PK/PD Modeling Poor oral bioavailabilityNanoformulation (e.g., liposomes) or prodrug design

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